Cefditoren-13C,d3

LC-MS/MS Bioanalysis Stable Isotope Labeling Analytical Chemistry

Matrix effect correction in cefditoren bioanalysis requires a co-eluting internal standard. Unlabeled analogs fail mass discrimination. Cefditoren-13C,d3 resolves this with a +4 Da mass shift. - ≥99% 13C, ≥98% 2H isotopic enrichment ensures minimal cross-signal interference. - Enables precise plasma Cmax (3.77 mg/L) and AUC quantification per FDA/EMA guidelines. - Validated for food residue analysis, meeting MRL compliance standards.

Molecular Formula C19H18N6O5S3
Molecular Weight 510.6 g/mol
Cat. No. B12395930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefditoren-13C,d3
Molecular FormulaC19H18N6O5S3
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3
InChIKeyKMIPKYQIOVAHOP-XMZGYDMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefditoren-13C,d3 Internal Standard


Cefditoren-13C,d3 is a stable isotope-labeled analogue of the third-generation oral cephalosporin antibiotic cefditoren . It incorporates both deuterium (d3) and carbon-13 (13C) labels within the methoxyimino moiety of the parent molecule, yielding a nominal mass shift of +4 Da relative to unlabeled cefditoren [1]. This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of cefditoren in biological matrices, such as plasma and urine, during pharmacokinetic and bioequivalence studies .

Workflow Isotope-dilution LC-MS/MS bioanalysis
Selection Co-eluting stable isotope-labeled internal standard
Use Context PK and bioequivalence research in biological matrices

Unlabeled Cefditoren Limitations


For the precise quantification of cefditoren in biological samples, direct substitution with unlabeled cefditoren or alternative structural analogs is scientifically invalid. The primary challenge in LC-MS/MS bioanalysis is the correction of matrix effects and variable analyte recovery during sample preparation [1]. An ideal internal standard must exhibit physicochemical properties identical to the target analyte to co-elute and undergo identical ionization suppression or enhancement. Cefditoren-13C,d3 fulfills this requirement by serving as a stable isotope-labeled (SIL) IS, whereas unlabeled cefditoren cannot be differentiated by the mass spectrometer and structural analogs (e.g., cefcapene, cefdinir) often exhibit divergent chromatographic retention times and ionization efficiencies, compromising assay accuracy and precision . The use of Cefditoren-13C,d3 directly addresses these critical analytical variables.

Unlabeled cefditoren
No mass shift; indistinguishable from analyte in MS detection, preventing reliable quantification.
Structural analogs (cefcapene, cefdinir)
May exhibit divergent chromatographic retention and ionization, potentially shifting assay accuracy.
Non-isotopic internal standards
May not consistently correct matrix effects across sample preparation, limiting method robustness.

Cefditoren-13C,d3 Analytical Evidence


Isotopic Purity and Structural Integrity

Cefditoren-13C,d3 is manufactured as a dual-labeled (13C + d3) internal standard with a minimum isotopic enrichment of 99% for 13C and 98% for 2H, providing a distinct +4 Da mass shift from the unlabeled cefditoren analyte [1]. While unlabeled cefditoren analytical standards may exhibit HPLC purities ranging from 96.24% to ≥98%, they lack the isotopic signature required for use as an internal standard in mass spectrometry . The specific placement of the 13CD3 label in the methoxyimino group ensures the label remains attached to the core pharmacophore, preventing deuterium/hydrogen exchange that could compromise quantitative accuracy [1].

Isotopic Purity & Mass Shift
Specification review
≥99% 13C, ≥98% 2H; +4 Da shift
Enables unequivocal MS discrimination from analyte
CoA-specified enrichment; verify per lot
LC-MS/MS Bioanalysis Stable Isotope Labeling Analytical Chemistry Pharmacokinetics

PBP Affinity vs. Other Oral Cephalosporins

The antibacterial potency of cefditoren is mediated by its high binding affinity for essential penicillin-binding proteins (PBPs). A 2024 study by Qi et al. used microscale thermophoresis to directly compare the dissociation constants (Kd) of cefditoren and other oral cephalosporins for PBP1A and PBP2X from S. pneumoniae [1]. Cefditoren demonstrated a Kd of 0.005 ± 0.004 µM for PBP1A, which was significantly lower than that of cefcapene, cefixime, and cefdinir, indicating superior target engagement [1].

PBP1A Affinity vs. Oral Cephalosporins
Head-to-head comparison
Cefditoren Kd 0.005 ± 0.004 µM
Cefcapene, cefixime, cefdinir Higher Kd values
Supports PBP target engagement assay context for cefditoren
Microscale thermophoresis; purified S. pneumoniae PBP1A
Antibacterial Mechanism of Action Target Engagement Streptococcus pneumoniae Penicillin-Binding Proteins

Anti-Pneumococcal Activity vs. Cefdinir

In a study of clinical isolates from Japan, the in vitro activity of several oral cephem antibiotics was directly compared against genotypic penicillin-resistant Streptococcus pneumoniae (gPRSP) [1]. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for cefditoren was 1 mg/L. In stark contrast, cefdinir exhibited an MIC90 of 8 mg/L against the same strain panel [1]. This represents an 8-fold difference in potency.

Anti-Pneumococcal MIC90 vs. Cefdinir
Head-to-head comparison
Cefditoren MIC90 1 mg/L
Cefdinir MIC90 8 mg/L
Supports in vitro susceptibility endpoint context
gPRSP clinical isolates (Japan, 2002–2003)
Antimicrobial Susceptibility Penicillin-Resistant S. pneumoniae MIC90 Respiratory Tract Infection

Anti-BLNAR Activity vs. Cefcapene and Cefdinir

β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) is a significant and challenging respiratory pathogen. A comparative study evaluating the in vitro activity of oral cephalosporins against 125 BLNAR strains found that cefditoren was the most potent agent tested [1]. The MIC90 of cefditoren was 0.25 µg/mL. In comparison, the MIC90 values for cefcapene and cefdinir were 1 µg/mL and 4 µg/mL, respectively [1]. This indicates that cefditoren is 4-fold more active than cefcapene and 16-fold more active than cefdinir against this resistant phenotype.

Anti-BLNAR Activity vs. Comparators
Head-to-head comparison
Cefditoren MIC90 0.25 µg/mL
Cefcapene / Cefdinir 1 µg/mL / 4 µg/mL
Supports BLNAR susceptibility study context
125 BLNAR strains; 4–16-fold lower MIC90
Haemophilus influenzae BLNAR Antimicrobial Susceptibility MIC90

Cefditoren-13C,d3 Application Scenarios


Clinical Pharmacokinetic Bioanalysis

The high isotopic enrichment (≥99% 13C, ≥98% 2H) and +4 Da mass shift of Cefditoren-13C,d3 make it the definitive internal standard for developing robust, validated LC-MS/MS assays [1]. Its use is essential for accurately quantifying cefditoren in plasma and urine samples from clinical trials, as it corrects for matrix effects and extraction variability, ensuring the precise determination of key pharmacokinetic parameters such as Cmax (e.g., 3.77 mg/L) and AUC [2]. This is a mandated requirement by regulatory bodies like the FDA and EMA for bioanalytical method validation.

In Vitro Antibacterial Potency Studies

Given its demonstrated 8-fold superior potency against penicillin-resistant S. pneumoniae (MIC90 1 mg/L vs. cefdinir 8 mg/L) and 16-fold superior potency against BLNAR strains of H. influenzae (MIC90 0.25 µg/mL vs. cefdinir 4 µg/mL), Cefditoren-13C,d3 is an ideal reference standard for comparative susceptibility studies [3][4]. Researchers can use the unlabeled compound alongside this standard to precisely define breakpoints and investigate structure-activity relationships (SAR) against challenging Gram-negative and Gram-positive respiratory isolates.

Target Engagement and Resistance Mechanism Studies

For studies investigating the molecular basis of β-lactam activity and resistance, cefditoren serves as a valuable probe due to its high-affinity binding to S. pneumoniae PBP1A (Kd = 0.005 µM), which is superior to other oral cephalosporins like cefcapene and cefdinir [5]. This specific property makes it a useful compound for assays aimed at quantifying target engagement or for use in co-crystallization studies to understand the structural basis of PBP inhibition and resistance mechanisms.

Residue Analysis in Food & Environment

Cefditoren pivoxil is approved for veterinary use in some regions. The stable isotope-labeled Cefditoren-13C,d3 is the gold-standard internal standard for detecting and quantifying cefditoren residues in food matrices (e.g., milk, muscle) and environmental water samples using LC-MS/MS. Its use ensures the high analytical accuracy and precision required to meet stringent regulatory maximum residue limits (MRLs).

Application
Selection Property
Validation Focus
Bioanalytical method validation for cefditoren in plasma research matrices
Stable isotope-labeled IS for matrix-effect correction
Accuracy, precision, and extraction recovery in research matrices
Cefditoren susceptibility assay development
Accurate quantification of cefditoren in bacterial culture
LLOQ and linearity verification in susceptibility testing media
PBP target engagement assay support
Cefditoren analyte quantification for binding studies
Assay reproducibility and concentration-response verification
Residue analysis in food and environmental matrices
ISTD for cefditoren quantification in complex matrices
Recovery and matrix-effect assessment to meet research MRLs

Technical Documentation Hub

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39 linked technical documents
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